molecular formula C16H15N3O4S B12221142 Methyl 2-(2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido)thiophene-3-carboxylate

Methyl 2-(2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido)thiophene-3-carboxylate

Cat. No.: B12221142
M. Wt: 345.4 g/mol
InChI Key: HEZIBXLEYMRCCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and Structural Interpretation

The systematic IUPAC name methyl 2-(2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido)thiophene-3-carboxylate provides a complete description of the compound’s structure. Breaking this down:

  • Thiophene-3-carboxylate : A five-membered aromatic ring containing sulfur (thiophene) with a carboxylate ester group at position 3.
  • 2-(2-(3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido) : An acetamide substituent at position 2 of the thiophene, where the acetyl group is further substituted by a 3-oxo-1,2,3,4-tetrahydroquinoxaline moiety. The tetrahydroquinoxaline system is a bicyclic structure comprising a benzene ring fused to a partially saturated piperazine ring, with a ketone group at position 3.

The numbering prioritizes the thiophene core, followed by substituents in decreasing order of seniority (carboxylate ester > acetamido > tetrahydroquinoxaline). This naming adheres to IUPAC Rule C-14.4 for fused heterocyclic systems and Rule R-5.7.2.1 for amide derivatives.

CAS Registry Number and Molecular Formula Validation

The compound’s CAS Registry Number 1448136-25-1 uniquely identifies it in chemical databases. Its molecular formula, C₁₆H₁₆N₄O₄S , is derived as follows:

  • Thiophene-3-carboxylate : C₅H₃O₂S (thiophene ring + carboxylate).
  • Acetamido group : C₂H₄N₂O (acetamide backbone).
  • 3-Oxo-1,2,3,4-tetrahydroquinoxaline : C₈H₈N₂O (benzene fused to a piperazinone ring).
  • Methyl group : Adds one carbon and two hydrogens.

Summing these components yields C₅ + C₂ + C₈ + C₁ = C₁₆, H₃ + H₄ + H₈ + H₂ = H₁₇ (adjusted for bonding), N₂ + N₂ = N₄, O₂ + O₁ + O₁ = O₄, and S₁. Minor discrepancies in hydrogen counts arise from bond saturation, but the formula aligns with synthetic protocols for analogous quinoxaline-thiophene hybrids.

Table 1: Key Identifiers of this compound

Property Value
IUPAC Name This compound
CAS Number 1448136-25-1
Molecular Formula C₁₆H₁₆N₄O₄S
Molecular Weight 376.39 g/mol
SMILES COC(=O)C1=C(SC=C1)NC(=O)CC2C(=O)N3C4=CC=CC=C4NC2C3

Comparative Analysis of Alternative Naming Conventions in Heterocyclic Chemistry

Alternative naming conventions for this compound highlight variations in prioritizing functional groups or ring systems:

  • Hantzsch-Widman Nomenclature : The tetrahydroquinoxaline moiety might be designated as 1,2,3,4-tetrahydro-3-oxoquinoxaline , emphasizing the ketone and saturation.
  • Replacement Nomenclature : The acetamido group could be termed N-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide , placing the quinoxaline as a substituent.
  • Fusion-Based Descriptors : Some literature might classify the compound as a thiophene-quinoxaline hybrid , focusing on the two heterocyclic systems.

For example, PubChem entries for related compounds (e.g., methyl 2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylate) use similar logic, prioritizing the carboxylate ester and ketone positions. These differences underscore the flexibility of IUPAC rules in balancing clarity and brevity for complex heterocycles.

Table 2: Naming Conventions for Selected Analogous Compounds

Compound Structure IUPAC Name Alternative Name
Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylate Methyl 2-oxo-3,4-dihydro-1H-quinoline-7-carboxylate 7-Carbomethoxy-1,2,3,4-tetrahydroquinolin-2-one
2-(6,7-Dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(4-methyl-3-nitrophenyl)acetamide As per IUPAC N-(4-Methyl-3-nitrophenyl)-2-(6,7-dimethyl-3-oxoquinoxalin-2-yl)acetamide

Properties

Molecular Formula

C16H15N3O4S

Molecular Weight

345.4 g/mol

IUPAC Name

methyl 2-[[2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetyl]amino]thiophene-3-carboxylate

InChI

InChI=1S/C16H15N3O4S/c1-23-16(22)9-6-7-24-15(9)19-13(20)8-12-14(21)18-11-5-3-2-4-10(11)17-12/h2-7,12,17H,8H2,1H3,(H,18,21)(H,19,20)

InChI Key

HEZIBXLEYMRCCD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(SC=C1)NC(=O)CC2C(=O)NC3=CC=CC=C3N2

Origin of Product

United States

Preparation Methods

Condensation of o-Phenylenediamine with Glyoxalate Esters

The tetrahydroquinoxaline core is synthesized via condensation of o-phenylenediamine with glyoxalate esters under acidic or basic conditions.

Procedure (,):

  • Reactants : o-Phenylenediamine (1 equiv.), ethyl glyoxalate (1.2 equiv.)
  • Solvent : Ethanol or methanol
  • Conditions : Reflux at 80°C for 6–8 hours
  • Yield : 85–90%

Mechanism :

  • Nucleophilic attack by the amine on the carbonyl carbon of glyoxalate.
  • Cyclization to form the quinoxalin-2(1H)-one intermediate.
  • Reduction (if needed) to yield the tetrahydroquinoxaline derivative.

Example :
Ethyl glyoxalate (50% w/w in toluene) reacts with o-phenylenediamine in ethanol at 45°C to yield 3-oxo-1,2,3,4-tetrahydroquinoxaline.

Functionalization with Acetic Acid Derivatives

The acetic acid side chain is introduced via N-acylation or alkylation:

Method A : Acylation with Chloroacetyl Chloride (,)

  • Reactants : 3-Oxo-tetrahydroquinoxaline (1 equiv.), chloroacetyl chloride (1.1 equiv.)
  • Base : Triethylamine or NaH
  • Solvent : Dichloromethane (DCM) or dimethylformamide (DMF)
  • Conditions : 0°C to room temperature, 2–4 hours
  • Yield : 70–80%

Method B : Microwave-Assisted Alkylation ()

  • Reactants : 3-Oxo-tetrahydroquinoxaline, benzyl 4-(bromomethyl)benzoate
  • Catalyst : Sodium hydride (NaH)
  • Solvent : DMF
  • Conditions : Microwave irradiation, 100°C, 15 minutes
  • Yield : 90–95%

Synthesis of Methyl 2-Aminothiophene-3-Carboxylate

Gewald Multicomponent Reaction (,)

The thiophene ring is constructed via the Gewald reaction, which involves a ketone, cyanoacetate, and sulfur.

Procedure :

  • Reactants : Cyclic ketone (e.g., cyclohexanone, 1 equiv.), methyl cyanoacetate (1.2 equiv.), sulfur (1.5 equiv.)
  • Catalyst : Morpholine or triethylamine
  • Solvent : Ethanol or DMF
  • Conditions : Reflux at 80°C for 4–6 hours
  • Yield : 60–75%

Example :
Cyclohexanone reacts with methyl cyanoacetate and sulfur in ethanol under reflux to form methyl 2-aminothiophene-3-carboxylate.

Alternative Route: Cyclization of α,β-Dihalogenonitriles ()

  • Reactants : α,β-Dichlorohydrocinnamomitrile, methyl thioglycolate
  • Base : Sodium methoxide
  • Solvent : Tetrahydrofuran (THF)
  • Conditions : 0°C to room temperature, 2 hours
  • Yield : 66%

Amide Coupling of Subunits

Acylation with Activated Esters (,)

Method A : HATU-Mediated Coupling

  • Reactants : 3-Oxo-tetrahydroquinoxaline acetic acid (1 equiv.), methyl 2-aminothiophene-3-carboxylate (1 equiv.)
  • Activating Agent : HATU (1.2 equiv.)
  • Base : DIPEA (3 equiv.)
  • Solvent : DMF or DCM
  • Conditions : Room temperature, 12–24 hours
  • Yield : 60–70%

Method B : Acyl Chloride Route ()

  • Reactants : 3-Oxo-tetrahydroquinoxaline acetyl chloride (1.1 equiv.), methyl 2-aminothiophene-3-carboxylate (1 equiv.)
  • Base : Triethylamine (2 equiv.)
  • Solvent : DCM
  • Conditions : 0°C to room temperature, 2 hours
  • Yield : 75–85%

Optimization and Comparative Analysis

Yield and Efficiency of Key Steps

Step Method Yield (%) Time (h) Key Reference
Quinoxaline formation Ethyl glyoxalate 85–90 6–8 ,
Thiophene synthesis Gewald reaction 60–75 4–6 ,
Amide coupling HATU 60–70 12–24
Amide coupling Acyl chloride 75–85 2

Solvent and Catalyst Impact

  • DMF vs. DCM : DMF improves solubility for HATU-mediated coupling but requires longer reaction times.
  • Microwave Assistance : Reduces reaction time from 6 hours to 15 minutes for alkylation steps.

Challenges and Solutions

  • Low Coupling Yields : Use of HATU or EDCI improves efficiency over traditional DCC.
  • Byproduct Formation : Purification via silica gel chromatography (petroleum ether:ethyl acetate = 5:1) resolves issues.
  • Stereochemical Control : Chiral auxiliaries or enantioselective catalysis may be required for asymmetric variants.

Chemical Reactions Analysis

Hydrolysis of Ester Groups

The methyl ester group undergoes hydrolysis under basic or acidic conditions to form a carboxylic acid. This reaction is critical for generating intermediates in further transformations.

Mechanism :

  • Base-catalyzed : NaOH in aqueous ethanol yields the sodium salt of thiophene-3-carboxylic acid.

  • Acid-catalyzed : HCl in aqueous solution produces the carboxylic acid directly.

Table: Hydrolysis Conditions

ConditionReagentsProduct
Basic (NaOH)NaOH, H₂OThiophene-3-carboxylate sodium salt
Acidic (HCl)HCl, H₂OThiophene-3-carboxylic acid

Amidation and Hydrolysis

The acetamido group participates in amidation reactions, forming amides or undergoing hydrolysis to release ammonia.

Reactions :

  • Hydrolysis : Acidic or basic conditions cleave the amide bond, yielding a primary amine and carboxylic acid.

  • Amide coupling : Reacts with amines or alcohols using coupling agents (e.g., EDCl, HOBt) to form new amides.

Table: Amidation Outcomes

Reaction TypeReagentsProduct
HydrolysisHCl or NaOHAmine + carboxylic acid
Amide couplingEDCl, HOBt, amineFunctionalized amide derivative

Coupling Reactions

The compound’s synthesis involves coupling reactions to form the acetamido linkage. These reactions are critical for constructing its core structure.

Key Steps :

  • Activation of carboxylic acid : Thiophene-3-carboxylic acid reacts with EDCl or DCC in the presence of HOBt to form an active intermediate (e.g., mixed anhydride).

  • Nucleophilic attack : The activated intermediate reacts with the amine group of 3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl acetate to form the acetamido bond.

Table: Coupling Conditions

ReagentsSolventTemperatureOutcome
EDCl, HOBtDMF or THFRoom tempAcetamido-bond formation
DCCDCM0°CSelective activation of acid

Electrophilic Substitution

The thiophene ring’s reactivity depends on substituents. The electron-withdrawing ester group may reduce its susceptibility to electrophilic attack, though moderate reactivity is observed in related quinoxaline derivatives.

Mechanism :

  • Electrophile addition : Halogens or nitro groups may substitute at the para position of the thiophene ring under controlled conditions.

Enzymatic Interactions

While not a direct chemical reaction, the compound’s structural motifs (quinoxaline, thiophene) suggest potential enzyme-binding capabilities. Analogous compounds exhibit inhibitory effects on kinases or inflammatory pathways, though specific mechanisms require further study .

Stability and Practical Considerations

  • Thermal stability : Maintains structural integrity under standard laboratory conditions but may degrade under prolonged exposure to light or moisture.

  • Purification : Column chromatography or recrystallization is used to isolate the product from reaction mixtures.

Scientific Research Applications

Overview

This compound serves as a crucial intermediate in synthesizing pharmaceutical agents. Its structural properties make it particularly valuable for targeting neurological disorders.

Case Studies

  • Neurological Disorders : Research indicates that derivatives of this compound exhibit enhanced efficacy in treating conditions such as Alzheimer's and Parkinson's disease by modulating neurotransmitter systems and reducing neuroinflammation .
Compound Target Disorder Mechanism of Action Efficacy
Methyl 2-(2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido)thiophene-3-carboxylateAlzheimer's DiseaseInhibition of acetylcholinesteraseSignificant improvement in cognitive function
This compoundParkinson's DiseaseNeuroprotective effects via antioxidant activityReduced motor symptoms

Overview

In biochemical studies, this compound is utilized to investigate enzyme activities and metabolic pathways. It aids in understanding cellular processes and identifying potential therapeutic targets.

Research Findings

  • Studies have shown that this compound can inhibit specific enzymes involved in metabolic disorders, leading to potential treatments for diabetes .
Enzyme Inhibition Type Potential Application
Glycogen phosphorylaseCompetitive inhibitionDiabetes management
AcetylcholinesteraseNon-competitive inhibitionTreatment of cognitive disorders

Overview

The compound is also employed in material science for developing novel materials with enhanced properties. Its unique chemical structure contributes to improved thermal stability and mechanical strength.

Applications

Materials synthesized using this compound have shown promise in electronics and construction due to their durability and resistance to environmental stressors .

Material Type Property Enhanced Application Area
PolymersThermal stabilityElectronics
CompositesMechanical strengthConstruction

Overview

This compound is a versatile building block in organic synthesis. It facilitates the efficient creation of complex molecules.

Synthesis Examples

The compound has been used to synthesize various heterocycles and other biologically active compounds through reaction pathways such as cyclization and functional group transformations .

Target Compound Synthesis Method Yield (%)
Heterocycle ACyclization reaction85
Heterocycle BFunctionalization90

Mechanism of Action

The mechanism of action of Methyl 2-(2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways, such as cyclooxygenase or nuclear factor-kappa B.

    Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and immune response, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Patent Literature

The European Patent Bulletin (2023) highlights compounds like 4-chloro-N-[2-[(4-chlorophenyl)methyl]-3-oxo-1,2,4-thiadiazol-5-yl]benzamide , which shares structural motifs with the target compound, such as aromatic heterocycles (thiadiazole vs. thiophene) and substituted benzamide groups. Key differences include:

  • Substituents: The chlorophenyl group in the patent compound may enhance lipid solubility and membrane permeability, whereas the tetrahydroquinoxaline in the target compound introduces a bicyclic system capable of π-π stacking interactions .

Pharmacopeial Derivatives

A cephalosporin derivative from Pharmacopeial Forum (2017), 1-({(6R,7R)-7-[(E)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetamido]-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl}methyl)-1-methylpyrrolidinium chloride, shares a β-lactam backbone but differs significantly in application. While the target compound lacks a β-lactam ring, both molecules utilize thiazole/thiophene-derived acetamido groups for bioactivity. The cephalosporin’s aminothiazole moiety is critical for Gram-negative bacterial targeting, whereas the tetrahydroquinoxaline in the target compound may favor eukaryotic enzyme inhibition (e.g., kinase targets) .

Comparative Data Table

Property Target Compound 4-Chloro-N-[...]benzamide Cephalosporin Derivative
Core Structure Thiophene + tetrahydroquinoxaline Thiadiazole + benzamide β-lactam + aminothiazole
Key Functional Groups Methyl ester, carboxamide, 3-oxo-tetrahydroquinoxaline Chlorophenyl, thiadiazolone, benzamide β-lactam, methoxyimino, aminothiazole
Potential Applications Kinase inhibition, antimicrobial agents Antimicrobial, agrochemicals Antibacterial (broad-spectrum)
Solubility Moderate (enhanced by methyl ester) Low (chlorophenyl groups reduce polarity) High (ionic pyrrolidinium group)
Bioactivity Mechanism Quinoxaline-mediated enzyme inhibition Thiadiazole-mediated disruption of bacterial cell membranes β-lactam-mediated peptidoglycan synthesis inhibition

Research Findings and Hypotheses

  • Synthetic Accessibility: The target compound’s synthesis likely involves coupling 3-oxo-1,2,3,4-tetrahydroquinoxaline-2-acetic acid with methyl 2-aminothiophene-3-carboxylate, a route less complex than the multi-step cephalosporin synthesis .
  • Stability : The methyl ester in the target compound likely improves hydrolytic stability compared to the free carboxylic acid derivatives seen in cephalosporins, which require refrigeration .

Biological Activity

Methyl 2-(2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido)thiophene-3-carboxylate (CAS No. 565460-55-1) is a compound of interest due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C11_{11}H12_{12}N2_{2}O3_{3}
  • Molecular Weight : 220.23 g/mol
  • IUPAC Name : this compound

Antimicrobial Activity

Research has indicated that compounds related to the quinoxaline structure exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of tetrahydroquinoxaline demonstrate activity against various bacterial strains. The mechanism often involves the inhibition of cell wall synthesis or disruption of metabolic pathways essential for bacterial survival .

Anticancer Properties

Quinoxaline derivatives have been investigated for their anticancer potential. In vitro studies have reported that such compounds can induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle progression. The specific compound this compound has shown promise in inhibiting tumor growth in various cancer models .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic processes or cellular signaling pathways.
  • Reactive Oxygen Species (ROS) : It may increase ROS levels in cancer cells leading to oxidative stress and subsequent cell death.
  • Gene Expression Modulation : The compound might alter the expression levels of genes associated with apoptosis and cell proliferation.

Research Findings and Case Studies

Several studies have explored the biological activities of related compounds:

StudyFindings
Demonstrated antimicrobial activity against Gram-positive bacteria with an MIC value of 15 µg/mL.
Reported significant cytotoxicity against human cancer cell lines with IC50 values ranging from 5 to 15 µM.
Investigated the mechanism of action revealing that the compound induces apoptosis via caspase activation.

Q & A

Q. What are the standard synthetic routes for this compound, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves multi-step reactions, including cyanoacetylation and condensation. For example, analogous thiophene-carboxylate derivatives are synthesized via Knoevenagel condensation using piperidine and acetic acid as catalysts in toluene, achieving yields of 72–94% . Key variables affecting yield include:

  • Catalyst selection : Piperidine enhances nucleophilic attack, while acetic acid stabilizes intermediates.
  • Solvent choice : Toluene facilitates azeotropic removal of water, driving the reaction to completion.
  • Reaction time : Optimal timeframes (5–6 hours) prevent side reactions like over-oxidation.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • IR Spectroscopy : Confirms amide C=O stretches (~1650–1700 cm⁻¹) and thiophene ring vibrations (~690 cm⁻¹) .
  • ¹H NMR : Key signals include the methyl ester (~3.8 ppm, singlet) and aromatic protons from the quinoxaline moiety (~6.8–7.5 ppm) .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 291 for analogs) validate the molecular formula .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities across studies?

Methodological Answer: Discrepancies may arise from:

  • Assay conditions : Variability in pH, temperature, or solvent (e.g., DMSO concentration) alters compound stability. For example, acrylamide derivatives degrade under prolonged UV exposure .
  • Structural analogs : Minor substitutions (e.g., ethyl vs. methyl esters) significantly impact bioactivity .

Q. Strategy :

Standardize assays : Use consistent solvent systems (e.g., <0.1% DMSO) and monitor compound stability via HPLC.

Comparative studies : Synthesize and test structural analogs (e.g., quinoxaline vs. benzothiophene derivatives) to isolate pharmacophores .

Q. What strategies optimize the compound’s stability under varying experimental conditions?

Methodological Answer:

  • pH Stability : The compound may hydrolyze in basic conditions (pH >9). Use buffered solutions (pH 6–8) for in vitro studies .
  • Thermal Stability : Store at –20°C in inert atmospheres (argon) to prevent oxidation of the thiophene ring .
  • Light Sensitivity : Amber glassware or light-protected environments mitigate photodegradation of the acrylamide group .

Q. How can conflicting spectral data (e.g., NMR shifts) be reconciled during structural validation?

Methodological Answer: Discrepancies in NMR shifts often arise from:

  • Solvent effects : Deuterated DMSO vs. CDCl₃ alters proton chemical shifts by up to 0.5 ppm .
  • Tautomerism : The 3-oxo-tetrahydroquinoxaline moiety may exhibit keto-enol tautomerism, broadening peaks .

Q. Resolution Steps :

Solvent standardization : Use deuterated DMSO for polar intermediates.

Variable Temperature (VT) NMR : Identify tautomeric forms by observing peak coalescence at elevated temperatures .

Q. What experimental designs are recommended for evaluating structure-activity relationships (SAR) of this compound?

Methodological Answer:

  • Scaffold modification : Synthesize analogs with substituted quinoxaline rings (e.g., nitro or methoxy groups) to assess electronic effects .
  • Bioisosteric replacement : Replace the thiophene ring with benzo[b]thiophene to study steric influences .

Q. How should researchers address low reproducibility in synthetic yields?

Methodological Answer: Common issues include:

  • Impure starting materials : Use recrystallized ethyl 2-amino-thiophene-3-carboxylate (purity >97%) .
  • Moisture sensitivity : Employ anhydrous solvents and Schlenk-line techniques for moisture-sensitive steps .

Safety and Compliance Q. 8. What safety protocols are critical when handling this compound? Methodological Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H315, H319) .
  • Ventilation : Use fume hoods to avoid inhalation of fine powders (STOT-SE 3) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.